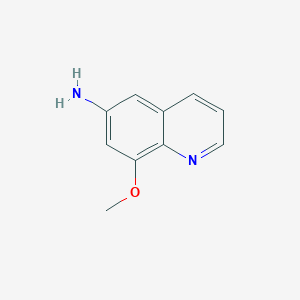

8-甲氧基喹啉-6-胺

描述

8-Methoxyquinolin-6-amine is a nitrogen-containing heterocyclic compound . It is a common framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .

Synthesis Analysis

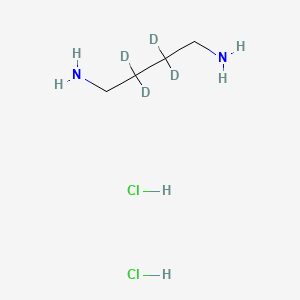

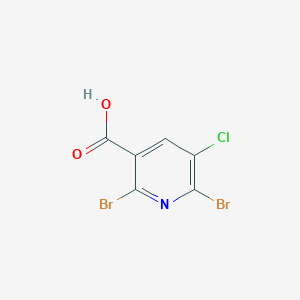

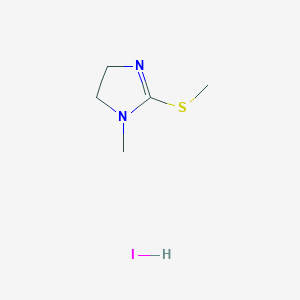

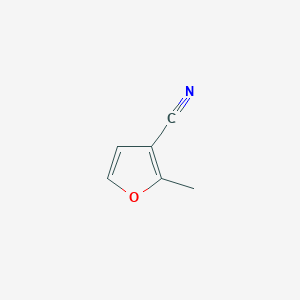

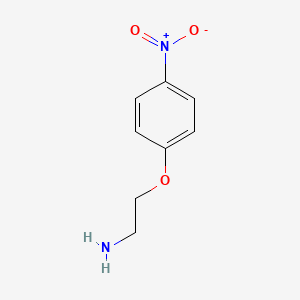

A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .Molecular Structure Analysis

The molecular formula of 8-Methoxyquinolin-6-amine is C10H10N2O . Its average mass is 174.199 Da and its monoisotopic mass is 174.079315 Da .Chemical Reactions Analysis

The chemical reactions involving 8-Methoxyquinolin-6-amine are strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .Physical and Chemical Properties Analysis

8-Methoxyquinolin-6-amine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . Its melting point ranges from 45.0 to 49.0 °C .科学研究应用

抗疟活性

“8-甲氧基喹啉-6-胺”已被研究用于其对抗疟疾的潜力,疟疾是由疟原虫引起的疾病。 一系列衍生自该分子的化合物已显示出有希望的抗疟活性,尤其是在通过不同的连接基与四唑环连接时 。 该药效团是像伯氨喹和他弗诺喹这样的抗疟药的一部分,表明它在开发新的抗疟药中的重要性 .

抗感染特性

已探索了“8-甲氧基喹啉-6-胺”衍生物的广谱抗感染能力,合成化合物表现出有效的体外抗疟活性。 这些化合物也对恶性疟原虫的药物敏感菌株和耐药菌株显示出有希望的结果 。 它们的潜力扩展到治愈感染了伯氏疟原虫和尼日利亚疟原虫的动物模型,具体剂量不同 .

抗利什曼原虫活性

研究表明,“8-甲氧基喹啉-6-胺”衍生物可以有效对抗利什曼病,利什曼病是由利什曼原虫引起的疾病。 一些合成化合物已证明具有抗利什曼原虫活性,其体外抑制浓度与五价锑等标准药物相当 .

抗真菌和抗细菌作用

已评估“8-甲氧基喹啉-6-胺”的衍生物的抗真菌和抗细菌活性。 它们对各种真菌菌株(如白色念珠菌、光滑念珠菌、克柔念珠菌和新型隐球菌)以及细菌菌株(包括金黄色葡萄球菌和胞内分枝杆菌)显示出功效 。 这突出了该化合物作为一种通用抗菌剂的潜力。

药物设计与合成

“8-甲氧基喹啉-6-胺”是药物设计中一个重要的支架。 它的结构有利于进行修饰,可以导致合成新类别的治疗剂。 该分子在合成有机化学中的多功能性使其成为开发具有靶向生物活性的药物的宝贵起点 .

化学治疗方法

合成包括“8-甲氧基喹啉-6-胺”在内的新型8-喹啉胺类已成为一种成功的化学治疗方法。 正在探索这些化合物作为针对新出现的耐药寄生虫的治疗剂的潜力 .

药物发现中的药效团

作为各种衍生物的核心元素,“8-甲氧基喹啉-6-胺”在药物发现中充当药效团。 它在抗疟药中的存在强调了它在寻找新的活性化合物中的重要性,尤其是在快速发展耐药性的情况下 .

连接基对生物活性的影响

已对衍生自“8-甲氧基喹啉-6-胺”的化合物的生物活性中连接基的影响进行了研究。 已发现连接基的链长、碱性和取代基会显着影响这些化合物的活性及其细胞毒性,从而指导设计更有效的药物 .

作用机制

Target of Action

8-Methoxyquinolin-6-amine is a broad-spectrum anti-infective compound . Its primary targets are parasites , particularly those causing malaria, such as Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for the most prevalent and deadly forms of malaria .

Mode of Action

The compound interacts with its targets by exhibiting potent in vitro antimalarial activity .

Pharmacokinetics

Its potent in vitro activity suggests that it may have good bioavailability .

Result of Action

The action of 8-Methoxyquinolin-6-amine results in potent antimalarial activity, with the most promising analogues curing all animals in certain studies . It also exhibits promising antifungal and antibacterial activities .

安全和危害

生化分析

Biochemical Properties

8-Methoxyquinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the cytochrome P450 1A2 enzyme . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, 8-Methoxyquinolin-6-amine has shown potential as an anti-infective agent, interacting with biomolecules involved in the life cycle of pathogens .

Cellular Effects

The effects of 8-Methoxyquinolin-6-amine on cellular processes are profound. It has been observed to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria . This compound influences cell signaling pathways and gene expression, leading to the inhibition of parasite growth. Furthermore, 8-Methoxyquinolin-6-amine has demonstrated antifungal and antibacterial activities, affecting the cellular metabolism of various pathogens .

Molecular Mechanism

At the molecular level, 8-Methoxyquinolin-6-amine exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their function. For example, its interaction with the cytochrome P450 1A2 enzyme leads to enzyme inhibition . Additionally, 8-Methoxyquinolin-6-amine can interfere with the DNA replication process in pathogens, thereby inhibiting their growth and proliferation . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methoxyquinolin-6-amine have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods In vitro studies have demonstrated sustained antimalarial activity, while in vivo studies are ongoing to assess its long-term impact .

Dosage Effects in Animal Models

The effects of 8-Methoxyquinolin-6-amine vary with different dosages in animal models. At lower doses, the compound has shown significant antimalarial activity without adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

8-Methoxyquinolin-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 1A2, influencing the metabolism of other compounds . This interaction can alter metabolic flux and metabolite levels, impacting the overall metabolic profile of cells. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, 8-Methoxyquinolin-6-amine is transported and distributed through various mechanisms. It is not a substrate for P-glycoprotein, which means it can bypass certain cellular efflux mechanisms . This property allows for better accumulation within target cells, enhancing its therapeutic efficacy. The compound’s distribution within tissues is still being studied to determine its localization and potential accumulation sites .

Subcellular Localization

The subcellular localization of 8-Methoxyquinolin-6-amine plays a crucial role in its activity. It has been observed to localize within specific cellular compartments, where it exerts its effects Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its function and efficacy

属性

IUPAC Name |

8-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOUDKKEHNADTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528445 | |

| Record name | 8-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75959-08-9 | |

| Record name | 8-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxyquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

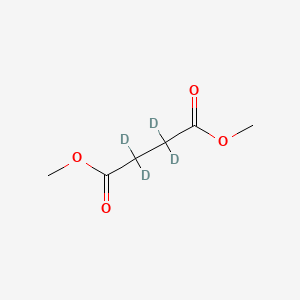

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)